molecular formula C19H16N4O3S B294722 3-(2,3-Dihydro-1,4-benzodioxin-2-yl)-6-(2-ethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-(2,3-Dihydro-1,4-benzodioxin-2-yl)-6-(2-ethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B294722
M. Wt: 380.4 g/mol
InChI Key: NXKZHSYRZJGGCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2,3-Dihydro-1,4-benzodioxin-2-yl)-6-(2-ethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole, commonly known as BDTT, is a heterocyclic compound that has been the focus of scientific research due to its potential applications in various fields. BDTT is a member of the triazolo-thiadiazole family, which has been reported to possess a wide range of biological activities, including antitumor, antimicrobial, antifungal, and anti-inflammatory effects.

Mechanism of Action

The mechanism of action of BDTT is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in cell proliferation and survival. BDTT has been reported to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. BDTT has also been shown to inhibit the activity of the PI3K/Akt/mTOR signaling pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects
BDTT has been reported to have various biochemical and physiological effects, including the induction of apoptosis, the inhibition of cell migration and invasion, and the suppression of angiogenesis. BDTT has also been shown to modulate the expression of various genes involved in cell cycle regulation and DNA repair.

Advantages and Limitations for Lab Experiments

One of the main advantages of BDTT is its high potency and selectivity against various targets. BDTT has been reported to have a low toxicity profile, making it a promising candidate for further development as a therapeutic agent. However, one of the limitations of BDTT is its poor solubility in aqueous solutions, which can limit its use in certain experimental settings.

Future Directions

There are several potential future directions for the research and development of BDTT. One possible direction is the optimization of the synthesis method to improve the yield and purity of the final product. Another direction is the exploration of the structure-activity relationship of BDTT to identify more potent and selective analogs. Additionally, further studies are needed to elucidate the mechanism of action of BDTT and its potential applications in various disease models.

Synthesis Methods

The synthesis of BDTT involves a multi-step process that requires the use of various reagents and solvents. One of the most commonly used methods for synthesizing BDTT involves the reaction of 2-ethoxyphenyl hydrazine with 2,3-dihydro-1,4-benzodioxin-2-carbaldehyde, followed by the reaction of the resulting product with thiosemicarbazide and triethyl orthoformate. The final product is obtained after purification using column chromatography.

Scientific Research Applications

BDTT has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and environmental science. In medicinal chemistry, BDTT has been reported to possess antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. BDTT has also been shown to have antimicrobial and antifungal activity against various pathogens, including Staphylococcus aureus and Candida albicans.

Properties

Molecular Formula

C19H16N4O3S

Molecular Weight

380.4 g/mol

IUPAC Name

3-(2,3-dihydro-1,4-benzodioxin-3-yl)-6-(2-ethoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C19H16N4O3S/c1-2-24-13-8-4-3-7-12(13)18-22-23-17(20-21-19(23)27-18)16-11-25-14-9-5-6-10-15(14)26-16/h3-10,16H,2,11H2,1H3

InChI Key

NXKZHSYRZJGGCH-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC=C1C2=NN3C(=NN=C3S2)C4COC5=CC=CC=C5O4

Canonical SMILES

CCOC1=CC=CC=C1C2=NN3C(=NN=C3S2)C4COC5=CC=CC=C5O4

Origin of Product

United States

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